(S,R,S)-Ahpc-C2-NH2 dihydrochloride

Description

BenchChem offers high-quality (S,R,S)-Ahpc-C2-NH2 dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S,R,S)-Ahpc-C2-NH2 dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

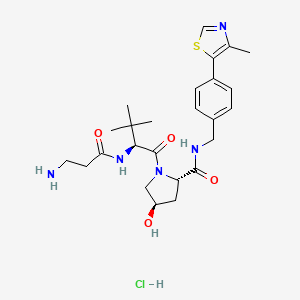

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H36ClN5O4S |

|---|---|

Molecular Weight |

538.1 g/mol |

IUPAC Name |

(2S,4R)-1-[(2S)-2-(3-aminopropanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C25H35N5O4S.ClH/c1-15-21(35-14-28-15)17-7-5-16(6-8-17)12-27-23(33)19-11-18(31)13-30(19)24(34)22(25(2,3)4)29-20(32)9-10-26;/h5-8,14,18-19,22,31H,9-13,26H2,1-4H3,(H,27,33)(H,29,32);1H/t18-,19+,22-;/m1./s1 |

InChI Key |

MWJRVUAMQFGWCF-UBKAUKJESA-N |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCN)O.Cl |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCN)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(S,R,S)-Ahpc-C2-NH2 dihydrochloride mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a key chemical tool utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). It is a synthesized E3 ligase ligand-linker conjugate that incorporates the high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC (also known as VH032), connected to a short C2 alkyl linker with a terminal amine group.[1][2][3] The terminal amine allows for the covalent attachment of a ligand for a specific protein of interest (POI), thereby generating a heterobifunctional PROTAC.

This guide details the core mechanism of action, which is centered on the function of the resulting PROTAC to induce targeted protein degradation. We will explore the underlying principles of PROTAC-mediated degradation, present quantitative data for the VHL ligand, describe relevant experimental protocols for characterization, and illustrate the key pathways and workflows.

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

The mechanism of action of a PROTAC synthesized using (S,R,S)-Ahpc-C2-NH2 dihydrochloride is not one of classical inhibition, but rather of induced protein degradation.[4] The PROTAC acts as a molecular bridge, hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate a target protein.[5] This process can be broken down into several key steps:

-

Ternary Complex Formation: The PROTAC, by virtue of its two distinct ligands, simultaneously binds to the protein of interest (POI) and the VHL E3 ubiquitin ligase. This brings the POI and VHL into close proximity, forming a transient ternary complex (POI-PROTAC-VHL).[] The stability and formation kinetics of this complex are critical for the efficiency of the degradation process.[]

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase (VHL) facilitates the transfer of ubiquitin (a small regulatory protein) from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[7] This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.

-

Proteasomal Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins.[8] The proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides. The PROTAC molecule and the VHL E3 ligase are not consumed in this process and can subsequently engage another target protein molecule, acting in a catalytic manner.[9]

This catalytic mode of action is a key advantage of PROTACs over traditional small-molecule inhibitors, as substoichiometric amounts of the PROTAC can lead to the degradation of a large amount of the target protein.[9]

Data Presentation: Quantitative Binding Data

The efficacy of a PROTAC is highly dependent on the binding affinity of its constituent ligands to their respective proteins. The (S,R,S)-Ahpc component is derived from VH032, a potent VHL ligand.

| Ligand | Target | Binding Affinity (Kd) | Assay Method |

| VH032 | VHL E3 Ligase | 185 nM | Not Specified |

| BODIPY FL VH032 | VCB Protein Complex | 3.01 nM | TR-FRET |

(Data sourced from references[10][11])

Experimental Protocols

The characterization of a PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action.

Ternary Complex Formation Assays

These assays are crucial to demonstrate that the PROTAC can effectively bridge the POI and the E3 ligase.

-

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

-

Reagents: Terbium-labeled anti-GST antibody, GST-tagged VCB (VHL-ElonginC-ElonginB) complex, fluorescently labeled ligand for the POI (or a fluorescently labeled PROTAC), and the POI.

-

Procedure: a. The GST-VCB complex is incubated with the terbium-labeled anti-GST antibody. b. The POI and the fluorescently labeled ligand/PROTAC are added. c. The PROTAC of interest is then titrated into the mixture. d. The formation of the ternary complex brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a FRET signal. e. The signal is measured using a plate reader capable of time-resolved fluorescence detection.[11]

-

Data Analysis: The TR-FRET ratio is plotted against the PROTAC concentration to determine the potency of ternary complex formation.

-

-

Other common methods: Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) can also be used to measure the kinetics and thermodynamics of binary and ternary complex formation.[12]

Ubiquitination Assays

These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.

-

Methodology: In Vitro Ubiquitination Assay

-

Reagents: Recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5b), E3 ligase (VHL complex), the POI, biotinylated ubiquitin, ATP, and the PROTAC.[13]

-

Procedure: a. All components except the E1 enzyme are incubated together to allow for ternary complex formation. b. The ubiquitination reaction is initiated by the addition of the E1 enzyme. c. The reaction is allowed to proceed for a specified time at 37°C and then stopped.

-

Detection: The level of ubiquitinated POI is detected. This can be done via Western blot using an anti-biotin or anti-ubiquitin antibody, or through a more high-throughput method like AlphaLISA, where acceptor beads bind the tagged POI and donor beads bind the biotinylated ubiquitin.[7][13]

-

Protein Degradation Assays

These cellular assays determine the efficiency of the PROTAC in reducing the levels of the target protein.

-

Methodology: Western Blot

-

Cell Treatment: Culture cells of interest and treat with a dose-response of the PROTAC or a vehicle control (e.g., DMSO) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

Cell Lysis: Harvest the cells and prepare protein lysates. Determine the protein concentration of each lysate using an assay like the BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for the POI. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used to ensure equal protein loading. c. Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Apply a chemiluminescent substrate and capture the signal using an imaging system.[14]

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control. The concentration at which 50% of the protein is degraded (DC50) can then be determined.[14]

-

Visualizations

Signaling Pathways

The downstream consequences of using a PROTAC derived from (S,R,S)-Ahpc-C2-NH2 depend entirely on the protein of interest being targeted. Below are two examples of signaling pathways that can be modulated by VHL-recruiting PROTACs.

Caption: General mechanism of action for a PROTAC utilizing (S,R,S)-Ahpc-C2-NH2.

Caption: Modulation of the PI3K/AKT/mTOR pathway by a VHL-recruiting PROTAC.[15]

Experimental Workflows

Caption: A logical workflow for the characterization of a novel PROTAC.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (S,R,S)-AHPC-C2-NH2 dihydrochloride - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein Degradation and PROTACs [worldwide.promega.com]

- 5. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ubiquitination Assay - Profacgen [profacgen.com]

- 8. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. selleckchem.com [selleckchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

(S,R,S)-Ahpc-C2-NH2 Dihydrochloride: A Technical Guide for PROTAC Development

(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a synthetic E3 ligase ligand-linker conjugate, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the high-affinity (S,R,S)-AHPC moiety, a derivative of the VH032 ligand, which specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Attached to the VHL ligand is a C2 alkyl linker with a terminal amine group, which serves as a conjugation point for a ligand targeting a specific protein of interest (POI). The entire conjugate is supplied as a dihydrochloride salt.

This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation relevant to the application of (S,R,S)-Ahpc-C2-NH2 dihydrochloride in PROTAC-based targeted protein degradation. While specific experimental data for a PROTAC utilizing the C2 linker is not extensively available in public literature, this guide will leverage data and protocols from closely related VHL-based PROTACs, particularly those targeting the AKT kinase, as described in patent literature, to provide a practical framework for researchers.

Core Concepts and Mechanism of Action

PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins.[2] A PROTAC molecule consists of three key components: a ligand for an E3 ubiquitin ligase, a ligand for the target protein, and a linker connecting the two.

The mechanism of action for a PROTAC synthesized from (S,R,S)-Ahpc-C2-NH2 dihydrochloride involves the formation of a ternary complex between the VHL E3 ligase, the PROTAC, and the protein of interest. This proximity induces the VHL ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome.

PROTAC-mediated protein degradation pathway.

Physicochemical and Purity Data

The following table summarizes the key physicochemical properties of (S,R,S)-Ahpc-C2-NH2 dihydrochloride.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₇Cl₂N₅O₄S | |

| Molecular Weight | 574.56 g/mol | |

| CAS Number | 2341796-73-2 | |

| Purity | ≥95% (typically by HPLC) | |

| Appearance | Solid | |

| Solubility | DMSO: 250 mg/mL (with ultrasonic) |

Experimental Protocols

The following sections detail the key experimental protocols for evaluating the efficacy of a PROTAC synthesized using (S,R,S)-Ahpc-C2-NH2 dihydrochloride. These protocols are based on established methods for PROTAC characterization.

Western Blot for Protein Degradation

This assay is fundamental for quantifying the degradation of the target protein in cells treated with the PROTAC.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blot:

-

Normalize the protein amounts and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

-

References

(S,R,S)-Ahpc-C2-NH2 Dihydrochloride: A Technical Guide to its Function as a VHL Ligand in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a synthetic, high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It serves as a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the function of (S,R,S)-Ahpc-C2-NH2, its role in the PROTAC mechanism, relevant binding affinity data, and detailed experimental protocols for its characterization.

(S,R,S)-Ahpc-C2-NH2 is a derivative of the well-characterized VHL ligand, VH032.[1] It incorporates the core (S,R,S)-Ahpc moiety responsible for binding to VHL and features a C2-NH2 linker, providing a reactive handle for conjugation to a target protein ligand, thus forming a heterobifunctional PROTAC molecule.[2][3]

Core Function: Hijacking the Ubiquitin-Proteasome System

The primary function of (S,R,S)-Ahpc-C2-NH2 is to recruit the VHL E3 ubiquitin ligase complex.[4] In a PROTAC construct, this VHL ligand acts as an anchor to the cellular protein degradation machinery. The other end of the PROTAC molecule simultaneously binds to a specific protein of interest (POI). This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme (recruited by the E3 ligase complex) to the POI. Poly-ubiquitination marks the POI for degradation by the 26S proteasome, leading to its selective removal from the cell.[5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Quantitative Data: Binding Affinity

| Ligand | Binding Constant (Kd) | Method | Reference |

| VH032 | 185 nM | Isothermal Titration Calorimetry (ITC) | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding of VHL ligands like (S,R,S)-Ahpc-C2-NH2.

Fluorescence Polarization (FP) Binding Assay

This assay measures the change in the polarization of fluorescent light emitted by a labeled VHL ligand upon binding to the VHL protein complex.[7][8]

Experimental Workflow:

Caption: Fluorescence Polarization (FP) assay workflow.

Detailed Protocol:

-

Reagent Preparation:

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.01% BSA.

-

Fluorescent Ligand: Prepare a 2X stock solution of a fluorescently labeled VHL ligand (e.g., BODIPY FL VH032) in assay buffer.[9][10]

-

VHL Complex: Prepare a 2X stock solution of purified VHL-ElonginB-ElonginC (VBC) complex in assay buffer.

-

Test Compound: Prepare a serial dilution of (S,R,S)-Ahpc-C2-NH2 dihydrochloride in assay buffer containing a constant percentage of DMSO (e.g., 1%).

-

-

Assay Procedure:

-

Add 50 µL of the 2X fluorescent ligand solution to each well of a black, low-volume 384-well microplate.

-

Add 25 µL of assay buffer (for control) or the test compound serial dilutions to the appropriate wells.

-

Initiate the binding reaction by adding 25 µL of the 2X VBC complex solution to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~530 nm.

-

Calculate the change in millipolarization (mP) units.

-

Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events between a ligand and an analyte by detecting changes in the refractive index at the surface of a sensor chip.[11]

Experimental Workflow:

References

- 1. (S,R,S)-AHPC-C2-NH2 | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. tandfonline.com [tandfonline.com]

- 6. selleckchem.com [selleckchem.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Production Of Active VHL And Analysis By SPR | Peak Proteins [peakproteins.com]

An In-Depth Technical Guide to (S,R,S)-Ahpc-C2-NH2 Dihydrochloride: A Core Component in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a synthetic chemical compound that plays a pivotal role in the rapidly advancing field of targeted protein degradation. Specifically, it functions as a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, coupled to a short C2 alkyl linker with a terminal amine group. This structure makes it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins.[1][2][3] This technical guide provides a comprehensive overview of the structure, properties, and application of (S,R,S)-Ahpc-C2-NH2 dihydrochloride in the context of PROTAC-mediated protein degradation.

Structure and Properties

(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a complex molecule with a specific stereochemistry that is crucial for its biological activity. The "(S,R,S)" designation refers to the spatial arrangement of atoms at the chiral centers within the α-hydroxy-γ-prolyl-β-cyclohexylalanine (Ahpc) core, which is the VHL-binding moiety. This specific conformation ensures optimal interaction with the VHL protein. The "-C2-NH2" component denotes a two-carbon (ethyl) linker terminating in a primary amine, which serves as a reactive handle for conjugation to a target protein-binding ligand. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous solutions.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | (2S,4R)-1-[(2S)-2-(3-aminopropanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide dihydrochloride | [2] |

| Molecular Formula | C₂₅H₃₇Cl₂N₅O₄S | [3] |

| Molecular Weight | 574.56 g/mol | [3] |

| CAS Number | 2341796-73-2 | [3] |

| Appearance | Solid powder | [2] |

| Purity | ≥95% (by HPLC) | [3] |

| Storage | Store at -20°C for long-term stability. | [2] |

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are essential for the structural confirmation and quality control of (S,R,S)-Ahpc-C2-NH2 dihydrochloride. While specific spectra for this compound are not publicly available, researchers synthesizing or procuring this molecule should expect to obtain such data from the supplier or through in-house analytical characterization. The expected spectral features would be consistent with the assigned chemical structure.

Mechanism of Action in PROTAC Technology

(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a key component in the construction of PROTACs. A PROTAC is a heterobifunctional molecule that consists of three parts: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two ligands.[1] In this case, the (S,R,S)-Ahpc moiety of the molecule serves as the E3 ligase ligand, specifically recruiting the VHL E3 ligase.

The general mechanism of action for a PROTAC utilizing an (S,R,S)-Ahpc-based linker is as follows:

-

Ternary Complex Formation : The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.

-

Ubiquitination : Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation : The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein degradation.

-

Recycling : The PROTAC molecule is released after inducing ubiquitination and can then recruit another target protein molecule, acting catalytically to induce the degradation of multiple protein copies.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

The following sections provide generalized experimental protocols relevant to the synthesis and application of (S,R,S)-Ahpc-C2-NH2 dihydrochloride in PROTAC development.

Synthesis of a PROTAC using (S,R,S)-Ahpc-C2-NH2 dihydrochloride

This protocol describes the final step in PROTAC synthesis, which involves the coupling of the VHL ligand-linker moiety to a ligand for the target protein of interest (POI-ligand) that has a carboxylic acid functional group.

Materials:

-

(S,R,S)-Ahpc-C2-NH2 dihydrochloride

-

POI-ligand with a terminal carboxylic acid

-

Peptide coupling reagent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, Et₃N)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., HPLC)

Procedure:

-

Dissolve the POI-ligand with the carboxylic acid in the anhydrous solvent in the reaction vessel.

-

Add the peptide coupling reagent (e.g., 1.2 equivalents of HATU) and the organic base (e.g., 3 equivalents of DIPEA) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

In a separate vial, dissolve (S,R,S)-Ahpc-C2-NH2 dihydrochloride (1.0 equivalent) in the anhydrous solvent.

-

Add the solution of (S,R,S)-Ahpc-C2-NH2 dihydrochloride to the activated POI-ligand solution.

-

Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by LC-MS.

-

Upon completion, quench the reaction (e.g., by adding water) and dilute the mixture with a suitable solvent for purification.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final PROTAC by LC-MS, ¹H NMR, and other relevant analytical techniques.

Caption: General workflow for the synthesis of a PROTAC.

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol provides a standard method to assess the efficacy of a newly synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

-

Cell line expressing the target protein

-

Complete cell culture medium

-

PROTAC stock solution (in DMSO)

-

Vehicle control (DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed the cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare the samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and then add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control band intensity.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Caption: Workflow for Western Blot analysis of protein degradation.

Signaling Pathway Application: Targeting PI3K/Akt Pathway

PROTACs constructed using VHL ligands like (S,R,S)-Ahpc-C2-NH2 have been explored for targeting various proteins implicated in disease signaling pathways. One such pathway is the PI3K/Akt pathway, which is frequently hyperactivated in cancer and promotes cell survival, growth, and proliferation.[4]

A hypothetical PROTAC could be designed by conjugating a PI3K inhibitor to (S,R,S)-Ahpc-C2-NH2. This PROTAC would then target PI3K for degradation, leading to the downregulation of the entire PI3K/Akt signaling cascade.

Caption: PROTAC-mediated degradation of PI3K disrupts the PI3K/Akt signaling pathway.

Conclusion

(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a well-defined and critical chemical tool for researchers engaged in the development of PROTACs. Its high-affinity binding to the VHL E3 ligase and the presence of a reactive linker make it a versatile building block for creating potent and selective protein degraders. This guide has provided an in-depth overview of its structure, properties, and application, along with generalized experimental protocols to aid in its use. As the field of targeted protein degradation continues to expand, the utility of well-characterized components like (S,R,S)-Ahpc-C2-NH2 dihydrochloride will undoubtedly grow, paving the way for the development of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to (S,R,S)-Ahpc-C2-NH2 dihydrochloride (CAS 2341796-73-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a crucial synthetic building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents. This molecule incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short, functionalized two-carbon (C2) linker terminating in a primary amine. The terminal amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest. The resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to induce the degradation of disease-causing proteins. This guide provides a comprehensive overview of the technical details of (S,R,S)-Ahpc-C2-NH2 dihydrochloride, including its synthesis, chemical properties, and its application in the generation and evaluation of PROTACs.

Core Compound Specifications

(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a synthetic E3 ligase ligand-linker conjugate.[1][2] It is specifically designed to recruit the VHL E3 ubiquitin ligase.[1][2] The molecule consists of the (S,R,S)-AHPC core, which is a potent VHL ligand based on the structure of VH032, attached to a two-carbon linker with a terminal amine group.[1]

| Property | Value | Reference |

| CAS Number | 2341796-73-2 | [2] |

| Molecular Formula | C₂₅H₃₇Cl₂N₅O₄S | [2] |

| Molecular Weight | 574.56 g/mol | [2] |

| Purity | Typically ≥95% (as determined by HPLC) | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and water | |

| Storage | Store at -20°C or -80°C for long-term stability |

The PROTAC Concept and the Role of (S,R,S)-Ahpc-C2-NH2

PROTACs are heterobifunctional molecules that consist of three key components: a ligand for an E3 ubiquitin ligase, a ligand for a target protein of interest (POI), and a chemical linker that connects the two.[1] By simultaneously binding to both the E3 ligase and the POI, the PROTAC forms a ternary complex, which brings the POI into close proximity with the E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

(S,R,S)-Ahpc-C2-NH2 serves as a prefabricated "E3 ligase ligand + linker" component for PROTAC synthesis. Its terminal amine allows for straightforward conjugation to a POI ligand, streamlining the development of novel protein degraders.

Experimental Protocols

Synthesis of (S,R,S)-Ahpc-C2-NH2 dihydrochloride

The synthesis of (S,R,S)-Ahpc-C2-NH2 dihydrochloride involves two main stages: the synthesis of the Boc-protected (S,R,S)-Ahpc core, followed by the attachment of the linker and deprotection.

Stage 1: Synthesis of Boc-(S,R,S)-Ahpc-OH

A detailed, multi-step synthesis is required to produce the VHL ligand core. This typically starts from commercially available chiral precursors and involves several steps of amide couplings and protecting group manipulations. For a comprehensive synthetic route to the core VHL ligand, researchers are directed to established literature procedures for the synthesis of VH032 and its precursors.

Stage 2: Linker Attachment and Deprotection

-

Amide Coupling: The carboxylic acid of the Boc-protected (S,R,S)-Ahpc-OH core is activated using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF).

-

The activated acid is then reacted with a Boc-protected diamine linker, such as N-Boc-ethylenediamine.

-

The reaction is stirred at room temperature until completion, which can be monitored by LC-MS.

-

Work-up and Purification: The reaction mixture is typically diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous solutions of a weak acid (e.g., citric acid), a weak base (e.g., sodium bicarbonate), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Boc Deprotection: The purified, Boc-protected intermediate is dissolved in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane.

-

A strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature for 1-2 hours to remove the Boc protecting group.

-

The solvent and excess acid are removed under reduced pressure. The resulting crude product is often triturated with diethyl ether to afford the desired (S,R,S)-Ahpc-C2-NH2 dihydrochloride as a solid.

Conjugation to a Target Protein Ligand

The terminal primary amine of (S,R,S)-Ahpc-C2-NH2 dihydrochloride can be conjugated to a carboxylic acid-functionalized target protein ligand via a standard amide bond formation reaction, similar to the one described in Stage 2 of the synthesis protocol.

-

Dissolve the carboxylic acid-functionalized target ligand (1.0 equivalent) in an anhydrous aprotic solvent like DMF.

-

Add a peptide coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents). Stir for 15-20 minutes at room temperature to activate the carboxylic acid.

-

Add (S,R,S)-Ahpc-C2-NH2 dihydrochloride (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

-

Upon completion, perform an appropriate aqueous work-up and purify the final PROTAC molecule by flash column chromatography or preparative HPLC.

Characterization of PROTAC Activity

3.3.1. VHL Binding Affinity Assay (Fluorescence Polarization)

This assay measures the binding affinity of the PROTAC to the VHL E3 ligase complex.

-

Reagents: Purified VHL-ElonginB-ElonginC (VBC) complex, a fluorescently labeled VHL ligand (tracer), and the PROTAC of interest.

-

Procedure: A constant concentration of the VBC complex and the fluorescent tracer are incubated in a multi-well plate.

-

The PROTAC is serially diluted and added to the wells.

-

After incubation to reach equilibrium, the fluorescence polarization is measured. The displacement of the fluorescent tracer by the PROTAC leads to a decrease in polarization.

-

The data is fitted to a suitable binding model to determine the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

3.3.2. Cellular Protein Degradation Assay (Western Blot)

This assay quantifies the degradation of the target protein in cells treated with the PROTAC.

-

Cell Culture: Plate cells expressing the target protein of interest and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).

Representative Quantitative Data

Table 1: VHL Binding Affinity

| Compound | Assay Method | Ki (nM) |

| Hypothetical PROTAC-C2 | Fluorescence Polarization | 150 |

Table 2: Cellular Degradation of Target Kinase

| Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) |

| Cancer Cell Line A | 24 | 75 | >90 |

Conclusion

(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a valuable and versatile tool for the synthesis of VHL-recruiting PROTACs. Its well-defined structure and terminal amine functionality provide a reliable starting point for the development of novel protein degraders. The experimental protocols and conceptual frameworks provided in this guide are intended to support researchers in the rational design, synthesis, and evaluation of PROTACs for a wide range of therapeutic targets. The use of such pre-functionalized linkers is expected to accelerate the discovery of new medicines based on targeted protein degradation.

References

In-Depth Technical Guide: (S,R,S)-Ahpc-C2-NH2 Dihydrochloride

This guide provides a comprehensive overview of the chemical properties of (S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and professionals in the field of drug discovery and development.

(S,R,S)-Ahpc-C2-NH2 dihydrochloride is a synthesized E3 ligase ligand-linker conjugate.[1][2] It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a linker with a terminal amine group, making it a versatile tool for the synthesis of PROTACs.[3][4] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein.

Molecular and Physicochemical Data

The key quantitative data for (S,R,S)-Ahpc-C2-NH2 and its dihydrochloride salt are summarized in the table below. This information is critical for accurate experimental design, including stoichiometric calculations for chemical reactions and the preparation of solutions for biological assays.

| Property | (S,R,S)-Ahpc-C2-NH2 (Free Base) | (S,R,S)-Ahpc-C2-NH2 Dihydrochloride |

| Molecular Formula | C25H35N5O4S[1][2] | C25H37Cl2N5O4S[3] |

| Molecular Weight | 501.64 g/mol [1][2] | 574.56 g/mol [3] |

| CAS Number | 2241643-69-4[1][2] | 2341796-73-2[3] |

Experimental Protocols

The determination and verification of the molecular weight of (S,R,S)-Ahpc-C2-NH2 dihydrochloride are crucial for its use in research and development. A standard experimental workflow for this characterization is outlined below.

Protocol: Molecular Weight Verification by Mass Spectrometry

Objective: To confirm the molecular weight of (S,R,S)-Ahpc-C2-NH2 dihydrochloride using high-resolution mass spectrometry (HRMS).

Materials:

-

(S,R,S)-Ahpc-C2-NH2 dihydrochloride sample

-

LC-MS grade methanol (B129727)

-

LC-MS grade water

-

0.1% Formic acid in water (Mobile Phase A)

-

0.1% Formic acid in acetonitrile (B52724) (Mobile Phase B)

-

High-resolution mass spectrometer (e.g., Orbitrap or TOF)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of (S,R,S)-Ahpc-C2-NH2 dihydrochloride.

-

Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

-

Further dilute the stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 µg/mL.

-

-

Instrumentation Setup:

-

Equip the mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Calibrate the instrument according to the manufacturer's guidelines to ensure high mass accuracy.

-

Set the mass range to scan from m/z 100 to 1000.

-

-

Data Acquisition:

-

Inject the prepared sample into the mass spectrometer.

-

Acquire the mass spectrum, ensuring sufficient signal intensity and resolution.

-

-

Data Analysis:

-

Process the acquired spectrum to identify the monoisotopic mass of the protonated molecule, [M+H]+.

-

Compare the experimentally observed mass with the theoretically calculated mass of the free base (C25H35N5O4S). The expected m/z for [M+H]+ would be approximately 502.25.

-

The presence of the dihydrochloride salt may also be inferred from the isotopic pattern, though the primary identification will be of the free base in the gas phase.

-

Visualized Workflows and Pathways

To further elucidate the processes involved, the following diagrams illustrate key conceptual workflows.

References

Methodological & Application

Application Notes and Protocols for Designing PROTACs with (S,R,S)-Ahpc-C2-NH2 dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that harness the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The strategic design of each component is crucial for the efficacy of the PROTAC.

(S,R,S)-Ahpc-C2-NH2 dihydrochloride (B599025) is a synthetic building block designed to streamline the development of PROTACs that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. It comprises a high-affinity VHL ligand (a derivative of VH032) connected to a 2-carbon (C2) linker with a terminal primary amine. This ready-to-use intermediate allows for the straightforward coupling of a warhead via its carboxylic acid group, facilitating the rapid synthesis of novel PROTACs for targeted protein degradation.

Mechanism of Action

PROTACs synthesized using (S,R,S)-Ahpc-C2-NH2 function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is subsequently released and can catalyze further rounds of degradation.

Caption: General mechanism of PROTAC-mediated protein degradation.

Data Presentation: Performance of VHL-based PROTACs

The following tables summarize the degradation performance of various PROTACs that utilize VHL ligands. While not all of these were synthesized with the exact (S,R,S)-Ahpc-C2-NH2 linker, they provide representative data for the efficacy of VHL-recruiting PROTACs against different protein targets.

Table 1: BRD4 Degradation

| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |

| MZ1 | PEG3 | HeLa | ~10 | >90 |

| AT1 | Alkyl | 22Rv1 | ~5 | >90 |

| PROTAC (Ref. A) | Alkyl | HCT116 | 60 | >90 |

Table 2: PI3K/110β Degradation

| PROTAC | Linker Composition | Cell Line | DC50 (µM) | Dmax (%) |

| J-6 | PEG-based | MCF-7/ADM | 1.26 | >80 |

| J-9 | PEG-based | MCF-7/ADM | Not reported | >80 |

| GP262 | Not specified | MDA-MB-231 | 0.227 (p110α) | 71.3 |

Table 3: Smad3 Degradation

| PROTAC | Linker Composition | Cell Line | Concentration for Degradation |

| (S,R,S)-Ahpc-C2-amide-benzofuranylmethyl-pyridine | C2-amide | Rat renal fibroblasts | 1-125 nM |

| (S,R,S)-Ahpc-C2-amide-benzofuranylmethyl-pyridine | C2-amide | CWR22Rv1 | 0-50 µM |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Coupling

This protocol describes the coupling of a carboxylic acid-functionalized warhead to the primary amine of (S,R,S)-Ahpc-C2-NH2 dihydrochloride.

Materials:

-

(S,R,S)-Ahpc-C2-NH2 dihydrochloride

-

Warhead-COOH (ligand for the protein of interest with a carboxylic acid handle)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard glassware for organic synthesis

-

Nitrogen or Argon atmosphere

-

LC-MS for reaction monitoring

-

Preparative HPLC for purification

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

In a separate flask, dissolve (S,R,S)-Ahpc-C2-NH2 dihydrochloride (1.0 eq) in a minimal amount of anhydrous DMF and add DIPEA (2.2 eq) to neutralize the hydrochloride salts and free the amine.

-

Add the solution of (S,R,S)-Ahpc-C2-NH2 to the activated warhead solution.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final PROTAC.

-

Confirm the identity and purity of the final PROTAC by LC-MS and NMR.

Caption: Workflow for PROTAC synthesis via amide coupling.

Protocol 2: Western Blot Analysis of PROTAC-induced Protein Degradation

This protocol outlines the procedure to determine the degradation of a target protein in cultured cells treated with a synthesized PROTAC.

Materials:

-

Cell line expressing the protein of interest

-

Synthesized PROTAC stock solution in DMSO

-

Vehicle control (DMSO)

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescent substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and then incubate with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Repeat the process for the loading control antibody.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL substrate and capture the chemiluminescent signal.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein band intensity to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

-

Signaling Pathway Diagrams

PI3K/Akt/mTOR Signaling Pathway

PROTACs targeting PI3K/110β aim to disrupt this critical signaling pathway involved in cell growth, proliferation, and survival, which is often dysregulated in cancer.

Caption: Simplified PI3K/Akt/mTOR signaling pathway and PROTAC intervention.

TGF-β/Smad3 Signaling Pathway

PROTACs targeting Smad3 can modulate the TGF-β signaling pathway, which plays a complex role in cellular processes like fibrosis and cancer progression.

Caption: Overview of the TGF-β/Smad3 signaling pathway and PROTAC-mediated degradation.

Application Notes and Protocols for (S,R,S)-Ahpc-C2-NH2 Linker Chemistry in PROTACs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. The architecture of a PROTAC, consisting of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker, is critical to its efficacy. The (S,R,S)-Ahpc-C2-NH2 linker component provides a robust scaffold for recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly exploited ligase in PROTAC design. This document provides detailed application notes and protocols for the utilization of (S,R,S)-Ahpc-C2-NH2 chemistry in the development of potent and selective protein degraders.

The (S,R,S)-Ahpc moiety is a well-established VHL ligand, and the "C2-NH2" component refers to a two-carbon (ethyl) chain terminating in a primary amine. This amine functionality serves as a versatile chemical handle for conjugation to a diverse range of warheads targeting specific proteins for degradation. The overall properties of the linker, including its length, rigidity, and composition, play a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase, ultimately dictating the efficiency of protein degradation.

Mechanism of Action: VHL-Recruiting PROTACs

PROTACs containing the (S,R,S)-Ahpc-C2-NH2 linker function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

As illustrated in Figure 1, the PROTAC simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL ligase to transfer ubiquitin molecules to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell. The PROTAC molecule is subsequently released and can engage in another cycle of degradation.

Case Study: A Smad3-Targeting PROTAC with a VHL-Recruiting Linker

To illustrate the application of this linker chemistry, we will focus on a PROTAC designed to degrade Smad3, a key signaling protein in renal fibrosis. This PROTAC utilizes a VHL-recruiting ligand connected to a Smad3-binding moiety via a short amide linker, structurally analogous to the (S,R,S)-Ahpc-C2-NH2 linker.[1][2][3]

Quantitative Data Summary

The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table summarizes representative data for a Smad3-targeting PROTAC.

| Parameter | Value | Cell Line | Treatment Time |

| DC50 | ~50 nM | Rat Renal Fibroblasts (NRK-49F) | 48 hours |

| Dmax | >90% | Rat Renal Fibroblasts (NRK-49F) | 48 hours |

| DC50 | ~25 µM | Human Prostate Cancer Cells (CWR22Rv1) | 24 hours |

| Dmax | >80% | Human Prostate Cancer Cells (CWR22Rv1) | 24 hours |

Table 1: Representative quantitative data for a Smad3-targeting PROTAC utilizing a VHL-recruiting linker. Data is illustrative and based on published findings for analogous compounds.[4]

Experimental Protocols

PROTAC Synthesis Workflow

The synthesis of a PROTAC using the (S,R,S)-Ahpc-C2-NH2 linker typically involves a standard amide coupling reaction with a carboxylic acid-functionalized warhead targeting the protein of interest.

Protocol 1: Synthesis of a PROTAC via Amide Coupling

-

Dissolution: Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and (S,R,S)-Ahpc-C2-NH2 (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Coupling Reagents: Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by preparative reverse-phase high-performance liquid chromatography (HPLC) to yield the final PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.

Biological Evaluation Protocols

Protocol 2: Western Blotting for Protein Degradation

This protocol is used to quantify the reduction in the levels of the target protein following PROTAC treatment.[5][6]

-

Cell Culture and Treatment: Plate cells (e.g., NRK-49F or CWR22Rv1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 24 or 48 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Normalize the protein concentrations and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Smad3) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: In Vitro Ubiquitination Assay

This assay confirms that the PROTAC facilitates the ubiquitination of the target protein.[1]

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components: recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), recombinant VHL E3 ligase complex, recombinant target protein (e.g., Smad3), ubiquitin, and ATP in an assay buffer.

-

PROTAC Addition: Add the PROTAC or vehicle control to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours to allow for ubiquitination to occur. To demonstrate proteasome-dependent degradation, a parallel experiment can be conducted in the presence of a proteasome inhibitor like MG132.[1]

-

Western Blotting: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. Analyze the reaction products by Western blotting using an antibody against the target protein.

-

Analysis: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates poly-ubiquitination.

Protocol 4: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the cytotoxic effects of the PROTAC on cells.

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Compound Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 72 hours).

-

Assay Procedure (MTT):

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Assay Procedure (CellTiter-Glo®):

-

Add the CellTiter-Glo® reagent to each well.

-

Mix and incubate at room temperature for 10 minutes.

-

Measure the luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the results to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathway Analysis: Smad3 Degradation and HIF-α Stabilization

The degradation of Smad3 by a VHL-recruiting PROTAC has dual therapeutic implications. Firstly, it directly downregulates the pro-fibrotic TGF-β/Smad3 signaling pathway. Secondly, by occupying the VHL E3 ligase, the PROTAC can lead to the stabilization of Hypoxia-Inducible Factor-alpha (HIF-α), a natural substrate of VHL.[2][3] This can have beneficial effects in certain pathological contexts, such as renal anemia.

Conclusion

The (S,R,S)-Ahpc-C2-NH2 linker is a valuable tool for the development of VHL-recruiting PROTACs. Its straightforward chemistry allows for the facile conjugation to a wide array of warheads, enabling the targeted degradation of diverse proteins. The protocols and data presented herein provide a comprehensive guide for researchers to design, synthesize, and evaluate novel PROTACs for therapeutic and research applications. Careful consideration of the entire PROTAC molecule, including the warhead, linker, and E3 ligase ligand, is essential for achieving optimal degradation potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. VHL-recruiting PROTAC attenuates renal fibrosis and preserves renal function via simultaneous degradation of Smad3 and stabilization of HIF-2α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Synthesis of Custom PROTACs with (S,R,S)-Ahpc-C2-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of (S,R,S)-Ahpc-C2-NH2

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] This tripartite structure brings the POI and the E3 ligase into close proximity, facilitating the ubiquitination of the POI and its subsequent degradation by the proteasome.

(S,R,S)-Ahpc-C2-NH2 is a key building block in the synthesis of custom PROTACs. It is a pre-synthesized conjugate containing a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, (S,R,S)-Ahpc (alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine), connected to a short C2 alkyl linker with a terminal amine group. This ready-to-use component streamlines the synthesis of VHL-recruiting PROTACs by providing the E3 ligase-binding moiety and a reactive handle for conjugation to a ligand for the protein of interest.

Core Principle of Custom PROTAC Synthesis

The synthesis of a custom PROTAC using (S,R,S)-Ahpc-C2-NH2 involves the formation of a stable covalent bond, typically an amide bond, between the terminal amine of the linker and a corresponding carboxylic acid on the "warhead" (the ligand for the protein of interest). This reaction is a standard peptide coupling, a well-established and robust chemical transformation.

Signaling Pathway of VHL-based PROTACs

VHL-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase complex. This proximity allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can act catalytically to degrade multiple copies of the target protein.

Caption: Mechanism of action for a VHL-based PROTAC.

Experimental Protocols

Protocol 1: Synthesis of a Custom PROTAC via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized warhead to (S,R,S)-Ahpc-C2-NH2.

Materials:

-

(S,R,S)-Ahpc-C2-NH2 (1.0 equivalent)

-

Warhead-COOH (ligand for the protein of interest with a terminal carboxylic acid, 1.0-1.2 equivalents)

-

HATU (1-(Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) (1.2-1.5 equivalents)

-

DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 equivalents)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Reverse-phase preparative HPLC system

-

LC-MS system

-

NMR spectrometer

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Warhead-COOH (1.0-1.2 eq) in anhydrous DMF.

-

Activation: Add HATU (1.2-1.5 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: In a separate vial, dissolve (S,R,S)-Ahpc-C2-NH2 (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated warhead mixture.

-

Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

-

Work-up: Once the reaction is complete, quench by adding a small amount of water. Dilute the mixture with ethyl acetate (B1210297) or DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by reverse-phase preparative HPLC to yield the final custom PROTAC.

-

Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Characterization of Custom PROTAC Activity - Western Blotting

This protocol is for assessing the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.

Materials:

-

Relevant cell line expressing the protein of interest

-

Synthesized custom PROTAC

-

Cell culture medium and supplements

-

DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody specific to the protein of interest

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture plates and allow them to adhere overnight.

-

Treatment: Treat the cells with increasing concentrations of the custom PROTAC (e.g., 1 nM to 10 µM) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein lysate (e.g., 20-30 µg) on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control to determine the extent of protein degradation.

Experimental Workflow

The overall workflow for the synthesis and evaluation of a custom PROTAC is a multi-step process, from initial design to final biological characterization.

Caption: Workflow for custom PROTAC synthesis and evaluation.

Data Presentation

The following tables provide a template for presenting quantitative data from the synthesis and evaluation of a custom PROTAC.

Table 1: Synthesis and Characterization of Custom PROTAC

| Compound ID | Warhead Used | Molecular Formula | Calculated Mass (Da) | Observed Mass (HRMS) | Yield (%) | Purity (HPLC, %) |

| PROTAC-01 | Example-COOH | C₅₀H₆₅N₇O₈S | 952.16 | 952.18 | 45 | >98 |

| ... | ... | ... | ... | ... | ... | ... |

Table 2: In Vitro Degradation Activity of Custom PROTAC

| Compound ID | Cell Line | Target Protein | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |

| PROTAC-01 | Example Cell Line | POI-1 | 50 | 95 |

| ... | ... | ... | ... | ... |

¹DC₅₀: Half-maximal degradation concentration. ²Dₘₐₓ: Maximum degradation observed.

Conclusion

The use of (S,R,S)-Ahpc-C2-NH2 as a starting material significantly simplifies the synthesis of VHL-recruiting PROTACs. The robust and well-characterized amide coupling reaction allows for the efficient conjugation of a wide variety of warheads, enabling the rapid development of novel protein degraders. The protocols and workflows outlined in these application notes provide a comprehensive guide for researchers to design, synthesize, and evaluate custom PROTACs for their specific research and drug development needs.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of (S,R,S)-Ahpc-C2-NH2 Derived PROTACs

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with (S,R,S)-Ahpc-C2-NH2 derived PROTACs.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My (S,R,S)-Ahpc-C2-NH2 derived PROTAC precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What should I do?

A1: This is a common issue due to the high molecular weight and lipophilicity of many PROTACs, which leads to poor aqueous solubility.[1][2] When a concentrated DMSO stock is diluted into an aqueous medium, the abrupt change in solvent polarity can cause the compound to precipitate.[1]

Troubleshooting Steps:

-

Optimize DMSO Concentration: Minimize the final DMSO concentration in your assay. While a high-concentration stock in 100% DMSO is necessary, aim for a final concentration below 0.5%, and ideally below 0.1%, in your working solution to reduce solvent effects on cell viability and assay performance.[1]

-

Employ Co-solvents: For challenging compounds, using co-solvents can significantly improve solubility.[1] A common strategy involves a multi-step dilution process.

-

Sonication and Gentle Heating: To aid dissolution, you can gently heat the solution to 37°C for 5-10 minutes and use an ultrasonic bath for 5-15 minutes.[1] Always visually inspect for any remaining precipitate before use.[1]

-

Use Biorelevant Media: PROTAC solubility can be significantly higher in biorelevant buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[2][3] Consider if these are appropriate for your experimental setup.

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to the solubility of my PROTAC?

A2: Yes, poor solubility can lead to irreproducible results.[2] If your PROTAC precipitates in the cell culture medium, the actual concentration of the soluble, active compound will be lower and more variable than intended.[2] This can lead to an underestimation of potency (e.g., DC50, IC50).[2]

Troubleshooting Steps:

-

Visually Inspect for Precipitation: Before and during your experiment, carefully check your assay plates for any signs of compound precipitation.

-

Reduce Serum Concentration: If your experimental design allows, try reducing the fetal bovine serum (FBS) percentage in your medium during the treatment period, as serum proteins can sometimes interact with and precipitate compounds.[1]

-

Confirm Proteasomal Degradation: To ensure the observed protein level decrease is due to your PROTAC's mechanism of action, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). A blockage or significant reduction in protein degradation in the presence of the inhibitor confirms a proteasome-mediated process.[1]

Q3: How can I proactively improve the solubility of my (S,R,S)-Ahpc-C2-NH2 derived PROTAC during the design phase?

A3: The linker component of the PROTAC offers significant flexibility for optimizing physicochemical properties without altering the warhead or the E3 ligase ligand.[4][5]

Linker Modification Strategies:

-

Incorporate Polar Functional Groups: Introducing polar groups like amides or ethers into the linker can improve solubility.[6]

-

Utilize PEG Linkers: Polyethylene Glycol (PEG) linkers are hydrophilic and can enhance the water solubility of PROTACs.[6][7][]

-

Insert Basic Nitrogen: Adding basic nitrogen atoms into aromatic rings or alkyl linkers has been shown to be effective in improving solubility.[4]

-

Consider Linker Rigidity: While flexible linkers are common, rigid linkers containing structures like piperazine (B1678402) or pyrimidine (B1678525) can also lead to more soluble compounds.[5] The placement of rigid elements like triazoles can also impact solubility.[9]

Data Presentation: Formulation Strategies for Solubility Enhancement

The following table summarizes various formulation strategies that can be employed to improve the solubility of PROTACs.

| Formulation Strategy | Description | Key Excipients/Components | Reported Solubility Enhancement | Citations |

| Co-solvent Systems | A mixture of solvents is used to increase the solubility of the drug. | DMSO, PEG300, Tween-80, Saline | Can create a stable formulation for further dilution. | [1] |

| Amorphous Solid Dispersions (ASDs) | The PROTAC is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form. | HPMCAS, Eudragit, Soluplus | Up to a 2-fold increase in drug supersaturation has been observed.[10][11] Can be improved further with surfactants like SDS.[10] | [1][10][11][12] |

| Lipid-Based Formulations | PROTACs are incorporated into oils and surfactants. | Self-emulsifying drug delivery systems (SEDDS), nanoemulsions. | Enhances dissolution and absorption by forming fine droplets in aqueous media. | [2][13] |

| Polymeric Micelles | Amphiphilic polymers self-assemble into micelles, encapsulating the hydrophobic PROTAC in the core. | - | Improves aqueous solubility and permeability. | [13] |

| Liposomes | Spherical vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. | Phospholipids | Improves solubility, permeability, and can offer sustained release. | [13] |

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol is adapted from a general method for improving the solubility of poorly soluble PROTACs.[1]

-

Prepare a high-concentration stock solution of your (S,R,S)-Ahpc-C2-NH2 derived PROTAC in 100% DMSO (e.g., 10-20 mM).

-

For a 1 mL final working solution, carefully mix 100 µL of the DMSO stock solution with 400 µL of PEG300. Ensure the mixture is homogeneous.

-

Add 50 µL of Tween-80 to the DMSO/PEG300 mixture and vortex thoroughly.

-

Slowly add 450 µL of your desired aqueous buffer (e.g., saline or PBS) to the mixture while continuously vortexing to create the final 1 mL solution. This results in a formulation containing 10% DMSO, 40% PEG300, and 5% Tween-80.

-

Perform further dilutions into the final assay medium with caution, observing for any signs of precipitation.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This is a general laboratory-scale method for preparing ASDs.

-

Weigh the desired amounts of your PROTAC and the chosen polymer (e.g., HPMCAS).

-

Dissolve both the PROTAC and the polymer in a suitable organic solvent (e.g., methanol, acetone) in a round-bottom flask.

-

Gently swirl the flask until both components are fully dissolved, resulting in a clear solution.

-

Attach the flask to a rotary evaporator. Set the water bath to a suitable temperature (e.g., 40°C).

-

Gradually reduce the pressure to evaporate the solvent, which will leave a thin film on the flask's interior.

-

To ensure complete removal of residual solvent, place the flask under a high-vacuum pump overnight.[14]

-

The resulting dried film is the ASD, which can then be used for dissolution studies.

Visualizations

Caption: Troubleshooting workflow for PROTAC solubility issues.

Caption: PROTAC-mediated protein degradation pathway.

Caption: Strategies for linker modification to enhance solubility.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]